6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Description
6-Cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic compound of interest in both academic and industrial research
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis:
Formation of the Pyridazinone Core: : Starting with cyclopropylamine, the pyridazinone core can be synthesized through a series of condensation reactions.
Incorporation of the Hexahydrocyclopenta[c]pyrrole Ring: : This step generally involves nucleophilic substitution reactions, followed by cyclization under controlled conditions to ensure ring formation.
Final Coupling and Oxidation: : The final compound is obtained through coupling reactions involving intermediates, followed by oxidation to introduce the oxo group.
Industrial Production Methods: : On an industrial scale, the process may be optimized through:
High-throughput screening: of reaction conditions.
Catalysis: to improve yield and reduce reaction times.
Automation: to ensure precision in multi-step syntheses.
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional oxo groups.
Reduction: : Certain functional groups can be reduced under appropriate conditions.
Substitution: : Nucleophilic or electrophilic substitutions can modify specific parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides for alkylation, acyl halides for acylation.
Major Products
Oxidation: : Formation of additional ketone or aldehyde groups.
Reduction: : Conversion to alcohols or amines.
Substitution: : Introduction of new alkyl or acyl groups.
Chemistry
Synthesis of Derivatives: : The compound serves as a scaffold for synthesizing various derivatives with potential pharmacological properties.
Biology
Enzyme Inhibition Studies: : Its structural features make it suitable for studying inhibition mechanisms of certain enzymes.
Medicine
Drug Development: : Its complex structure and biological activity can be leveraged in the development of novel therapeutic agents.
Industry
Material Science: : It can be used in the synthesis of novel materials with unique properties, such as conductive polymers.
Mechanism of Action
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, leading to modulation of biochemical pathways.
Molecular Targets and Pathways
Enzyme Interaction: : Binding to enzyme active sites, altering their activity.
Receptor Modulation: : Interacting with cellular receptors to induce or inhibit signal transduction pathways.
Similar Compounds
6-Cyclopropyl-2-(2-(tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one: : Shares a similar core structure but differs in saturation.
6-Cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-aminoethyl)pyridazin-3(2H)-one: : Similar scaffold with an amino group instead of an oxo group.
This comprehensive overview should provide you with a solid foundation on 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one. Want to dive deeper into any specific aspect?
Properties
IUPAC Name |
2-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-7-6-14(11-4-5-11)17-19(15)10-16(21)18-8-12-2-1-3-13(12)9-18/h6-7,11-13H,1-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSFMVQIUPNZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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